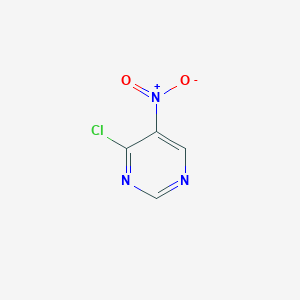

4-Chloro-5-nitropyrimidine

Description

BenchChem offers high-quality 4-Chloro-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLTUVUVJVLHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647973 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150943-50-3 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-nitropyrimidine for Researchers and Drug Development Professionals

Introduction

4-Chloro-5-nitropyrimidine is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of a pyrimidine ring, a chloro substituent, and a nitro group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-nitropyrimidine, with a focus on its relevance to researchers, scientists, and drug development professionals.

Core Chemical Properties

4-Chloro-5-nitropyrimidine is a solid at room temperature with the molecular formula C₄H₂ClN₃O₂.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClN₃O₂ | PubChem[1] |

| Molecular Weight | 159.53 g/mol | PubChem[1] |

| CAS Number | 150943-50-3 | PubChem[1] |

| Appearance | Predicted: Solid | - |

| Boiling Point (Predicted) | 291.3 ± 20.0 °C | ECHEMI |

| Density (Predicted) | 1.600 ± 0.06 g/cm³ | ECHEMI |

| Flash Point (Predicted) | 130.0 ± 21.8 °C | ECHEMI |

| Solubility | Predicted: Slightly soluble in chloroform and methanol | LookChem |

Synthesis and Reactivity

The synthesis of 4-Chloro-5-nitropyrimidine typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A general approach involves reacting 4-hydroxy-5-nitropyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-5-nitropyrimidine (General Procedure)

Reaction Workflow:

Figure 1. A logical workflow for the proposed synthesis of 4-Chloro-5-nitropyrimidine.

The reactivity of 4-Chloro-5-nitropyrimidine is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring activate the chlorine atom for displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes it a key intermediate for introducing the 5-nitropyrimidine scaffold into larger molecules, a common strategy in the development of kinase inhibitors and other therapeutic agents.[3][4]

Spectral Characterization

Detailed experimental spectral data for 4-Chloro-5-nitropyrimidine are not widely published. However, predicted spectral data and data from analogous compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. Online prediction tools can provide estimated chemical shifts.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atom attached to the chlorine will be significantly downfield, as will the carbon bearing the nitro group.[6][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-Chloro-5-nitropyrimidine is expected to exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| C=N stretch (pyrimidine ring) | 1600-1450 |

| Asymmetric NO₂ stretch | 1550-1500 |

| Symmetric NO₂ stretch | 1350-1300 |

| C-Cl stretch | 800-600 |

Note: These are general ranges and the exact peak positions may vary.[8]

Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-5-nitropyrimidine will show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[9] The fragmentation pattern is expected to involve the loss of the nitro group (NO₂) and the chlorine atom.[10][11][12]

Mass Spectrometry Analysis Workflow:

References

- 1. 4-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 24903777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Visualizer loader [nmrdb.org]

- 7. CASPRE [caspre.ca]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Chloro-5-nitropyrimidine and its Role as a Reactive Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of 4-Chloro-5-nitropyrimidine (CAS Number: 150943-50-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in public literature, its structure is representative of the broader class of activated chloronitro-aza-aromatics. This document leverages established principles and data from closely related analogs to provide a robust framework for its synthesis, handling, and application. The core focus is on elucidating the chemical principles that govern its reactivity, thereby empowering scientists to utilize this and similar scaffolds effectively in their research endeavors.

Introduction to the Chloronitropyrimidine Scaffold

The pyrimidine ring is a foundational structure in medicinal chemistry, famously forming the core of nucleobases such as cytosine, thymine, and uracil. When substituted with both a halogen (e.g., chlorine) and a potent electron-withdrawing group like a nitro moiety, the pyrimidine ring becomes highly activated towards nucleophilic aromatic substitution (SNAr). This activation transforms the molecule from a simple heterocycle into a versatile electrophilic building block.

4-Chloro-5-nitropyrimidine belongs to this activated class. The strategic placement of the nitro group meta to both ring nitrogens and ortho to the chlorine atom profoundly influences the electron density of the ring, making the carbon atom bearing the chlorine highly susceptible to attack by nucleophiles. This predictable reactivity is prized in the synthesis of complex molecules, allowing for the controlled introduction of various functional groups, which is a cornerstone of modern drug discovery programs.[1][2]

Physicochemical and Spectroscopic Properties

Quantitative experimental data for 4-Chloro-5-nitropyrimidine is not widely published. However, computational data and properties of closely related, well-documented analogs provide valuable insights.

Table 1: Physicochemical Properties

| Property | 4-Chloro-5-nitropyrimidine (CAS 150943-50-3) | 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2) |

| Molecular Formula | C₄H₂ClN₃O₂[3] | C₄HCl₂N₃O₂[4] |

| Molecular Weight | 159.53 g/mol [3] | 193.98 g/mol [4] |

| Appearance | Not documented | Clear yellow liquid or low-melting solid[5] |

| Melting Point | Not documented | 28-32 °C[5] |

| Boiling Point | Not documented | >230 °F (Flash Point)[5] |

| Computed LogP | Not available | 1.69[4] |

| Computed TPSA | 71.6 Ų[3] | 68.92 Ų[4] |

Synthesis and Purification

The synthesis of chloro-nitropyrimidines typically involves the chlorination of a corresponding hydroxypyrimidine (pyrimidinone) precursor. This transformation is a standard and robust method in heterocyclic chemistry.

Proposed Synthetic Pathway

A plausible and widely employed route involves the treatment of 5-nitropyrimidin-4-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The pyrimidinone itself can often be synthesized from simpler acyclic precursors followed by nitration.

Caption: Proposed synthesis of 4-Chloro-5-nitropyrimidine.

Experimental Protocol: General Chlorination of a Hydroxypyrimidine

This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 4,6-dichloro-5-nitropyrimidine, and should be optimized for the specific substrate.[6]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask, add the precursor, 5-nitropyrimidin-4-one (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.[7] For reactions requiring an activator or acid scavenger, a tertiary amine like N,N-diisopropylethylamine may be added cautiously.[6]

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Chloro-5-nitropyrimidine.

-

Chemical Reactivity: The SNAr Mechanism

The primary utility of 4-Chloro-5-nitropyrimidine lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a direct consequence of its electronic structure.

Causality of Reactivity:

-

Ring Activation: The two nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, reducing the electron density of the aromatic system.

-

Nitro Group Activation: The 5-nitro group is a powerful resonance and inductively withdrawing group. It further depletes the ring of electron density, making it highly electrophilic.

-

Stabilization of Intermediate: Crucially, the nitro group and the ring nitrogens can stabilize the negative charge of the anionic intermediate (the Meisenheimer complex) formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the substitution.[8][9]

The chlorine atom serves as an excellent leaving group, readily displaced upon re-aromatization of the ring.

Caption: Generalized mechanism for SNAr on 4-Chloro-5-nitropyrimidine.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol is a generalized procedure based on common practices for reacting chloronitropyrimidines and should be adapted for specific nucleophiles.[10][11]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-Chloro-5-nitropyrimidine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Reagents: Add the amine nucleophile (1.0-1.2 equivalents). Include a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to act as an acid scavenger for the HCl generated.

-

Reaction: Stir the reaction mixture at room temperature. For less reactive nucleophiles, gentle heating (e.g., 50-80 °C) may be required. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Pour the reaction mixture into water or ice-water. The product often precipitates and can be collected by vacuum filtration.

-

Alternatively, if the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

Wash the collected solid or the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by recrystallization or silica gel chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

The predictable and efficient reactivity of the chloronitropyrimidine scaffold makes it a valuable starting point for generating libraries of diverse compounds for biological screening.

-

Scaffold for Library Synthesis: The chloro group can be displaced by a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid creation of analogs with diverse R-groups.[12][13]

-

Intermediate for Fused Ring Systems: The resulting aminonitropyrimidine can be further elaborated. For instance, reduction of the nitro group to an amine provides a vicinal diamine system, which is a classic precursor for the synthesis of purines, pteridines, and benzodiazepines.[13]

Caption: Synthetic utility in generating molecular diversity.

Safety, Handling, and Disposal

As a hazardous chemical, 4-Chloro-5-nitropyrimidine requires strict adherence to safety protocols. The information below is synthesized from safety data sheets (SDS) of closely related hazardous compounds.[14][15][16][17]

Table 2: Hazard Summary and Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE |

| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin.[14] | Nitrile or neoprene gloves, lab coat.[15] |

| Eye Contact | Causes serious eye irritation/damage.[14][16] | Chemical safety goggles or face shield.[15] |

| Inhalation | May cause respiratory tract irritation. May be harmful if inhaled.[14][15] | Use only in a well-ventilated area or a chemical fume hood.[15] |

| Ingestion | May be harmful or toxic if swallowed.[15][16] | Do not eat, drink, or smoke in the laboratory. |

Safe Handling and Emergency Procedures

-

Handling: Always handle 4-Chloro-5-nitropyrimidine inside a certified chemical fume hood.[15] Avoid generating dust or aerosols. Keep the container tightly closed when not in use. Ensure eyewash stations and safety showers are readily accessible.[15]

-

First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][16]

-

First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[14]

-

Spills: Contain spills with an inert absorbent material (e.g., sand, vermiculite).[15] Sweep up, place in a sealed container, and dispose of as hazardous waste.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

4-Chloro-5-nitropyrimidine stands as a potent and versatile electrophilic intermediate for chemical synthesis. Its reactivity is governed by the powerful electron-withdrawing nature of the nitro group and the pyrimidine ring itself, making it an ideal substrate for SNAr reactions. By understanding the principles of its synthesis, reactivity, and safe handling—extrapolated from the well-documented behavior of its chemical analogs—researchers and drug development professionals can effectively harness this scaffold to construct novel and complex molecular architectures, accelerating the discovery of new therapeutic agents.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 24903777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]

- 6. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-5-nitropyrimidine (C4H2ClN3O2) for Researchers and Drug Development Professionals

An authoritative guide on 4-Chloro-5-nitropyrimidine, detailing its chemical properties, synthesis, and potential applications in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile chemical intermediate.

Core Chemical and Physical Properties

4-Chloro-5-nitropyrimidine is a substituted pyrimidine with the chemical formula C4H2ClN3O2. Its molecular structure features a pyrimidine ring system with a chloro group at the 4-position and a nitro group at the 5-position. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of 4-Chloro-5-nitropyrimidine

| Property | Value | Source(s) |

| Molecular Formula | C4H2ClN3O2 | [1] |

| Molecular Weight | 159.53 g/mol | [1] |

| CAS Number | 150943-50-3 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents |

Synthesis and Reactivity

A general synthetic approach could start from a dihydroxypyrimidine derivative. The introduction of the nitro group at the 5-position can be achieved through nitration using a mixture of nitric acid and sulfuric acid. Subsequent chlorination of the hydroxyl groups to yield the chloro functionalities is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl3).

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-Chloro-5-nitropyrimidine.

The chloro group at the 4-position of 4-Chloro-5-nitropyrimidine is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups by reacting it with different nucleophiles, such as amines, alcohols, and thiols. This versatility makes it a key building block for creating libraries of compounds for drug discovery screening. For instance, reactions with primary amines can lead to the formation of N-substituted 5-nitropyrimidin-4-amines, which are precursors to various biologically active molecules, including purine analogs.[2]

Potential Applications in Drug Discovery

Pyrimidine-based compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[3] The structural features of 4-Chloro-5-nitropyrimidine make it an attractive starting material for the synthesis of potential therapeutic agents, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can serve as a scaffold that mimics the adenine ring of ATP, the natural substrate for kinases. By modifying the substituents on the pyrimidine ring, medicinal chemists can design molecules that bind selectively to the ATP-binding site of specific kinases, thereby inhibiting their activity.

The chloro group at the 4-position of 4-Chloro-5-nitropyrimidine provides a convenient handle for introducing various side chains that can interact with specific amino acid residues in the kinase active site, thus conferring potency and selectivity. The nitro group at the 5-position can also be modified or may contribute to the overall electronic properties of the molecule, influencing its binding affinity.

Logical Relationship for Kinase Inhibitor Development:

Caption: Drug discovery workflow utilizing 4-Chloro-5-nitropyrimidine.

Experimental Protocols

While specific experimental data for 4-Chloro-5-nitropyrimidine is limited in the public domain, the following section outlines a general protocol for a biochemical kinase inhibition assay that can be adapted to screen compounds derived from this intermediate.

General Protocol for a Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a high-throughput screening format to assess the inhibitory activity of compounds against a target kinase. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[4]

Table 2: Experimental Protocol for Kinase Inhibition Assay

| Step | Procedure |

| 1. Compound Preparation | Prepare serial dilutions of the test compounds (derived from 4-Chloro-5-nitropyrimidine) in an appropriate solvent, typically DMSO. |

| 2. Assay Plate Setup | In a 384-well plate, add a small volume of the diluted compounds. Include a vehicle control (DMSO) and a positive control inhibitor. |

| 3. Kinase Reaction | Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific peptide substrate. Add this mixture to the wells to initiate the reaction. |

| 4. Incubation | Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed. |

| 5. Signal Detection | Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP. |

| 6. Data Acquisition | After a short incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader. |

| 7. Data Analysis | Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve. |

Experimental Workflow for Kinase Assay:

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

4-Chloro-5-nitropyrimidine is a chemical intermediate with significant potential in the field of drug discovery and development. Its defined molecular structure and the reactivity of its chloro and nitro groups make it a versatile building block for the synthesis of diverse compound libraries. While specific biological data for this compound is not extensively documented, its structural similarity to known pharmacophores suggests its utility as a scaffold for developing novel therapeutics, particularly kinase inhibitors. The provided synthetic strategies and experimental protocols offer a foundational framework for researchers to explore the potential of 4-Chloro-5-nitropyrimidine in their research endeavors.

References

- 1. 4-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 24903777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-nitropyrimidine

This guide provides a comprehensive overview of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 4-Chloro-5-nitropyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug development. For researchers and scientists, establishing the precise molecular architecture of such compounds is a foundational step, ensuring the integrity and reproducibility of subsequent research and development efforts.

The Significance of 4-Chloro-5-nitropyrimidine in Drug Discovery

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of 4-Chloro-5-nitropyrimidine, featuring a reactive chloro group and an electron-withdrawing nitro group, makes it a versatile precursor for creating diverse libraries of compounds.[1] The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, while the nitro group at the 5-position modulates the electronic properties of the ring and can be a handle for further chemical transformations. Given its role as a critical building block, absolute certainty in its structure is paramount.

IUPAC Nomenclature: A Logical Assignment

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 4-chloro-5-nitropyrimidine .[2] This name is derived by following the established rules for naming heterocyclic compounds. The parent heterocycle is pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are then named and numbered according to their position on the ring. In this case, a chlorine atom is located at position 4, and a nitro group (NO₂) is at position 5, leading to the definitive name.

Molecular Structure and Elucidation Workflow

The structural elucidation of 4-Chloro-5-nitropyrimidine relies on a synergistic combination of spectroscopic and crystallographic techniques. While each method provides a piece of the puzzle, their collective data provides irrefutable proof of the molecular structure.

Caption: A typical workflow for the structure elucidation of a novel small molecule.

Sources

An In-depth Technical Guide to 4-Chloro-5-nitropyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-nitropyrimidine is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the chloro substituent on the pyrimidine ring, render it a versatile intermediate for the construction of a diverse array of complex molecules with significant therapeutic potential. This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-5-nitropyrimidine, detailed experimental protocols for its synthesis and reactions, and its applications in the development of novel pharmaceuticals.

Physical and Chemical Properties

While experimentally determined physical properties for 4-Chloro-5-nitropyrimidine are not extensively reported in publicly available literature, computational predictions and data from related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of 4-Chloro-5-nitropyrimidine

| Property | Value | Source |

| Molecular Formula | C₄H₂ClN₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 159.53 g/mol | --INVALID-LINK-- |

| CAS Number | 150943-50-3 | --INVALID-LINK-- |

| Appearance | Yellow solid (predicted) | --INVALID-LINK-- |

| Boiling Point | 291.3 ± 20.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.600 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Flash Point | 130.0 ± 21.8 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Slightly soluble in chloroform and methanol (predicted for a related compound) | --INVALID-LINK-- |

Synthesis of 4-Chloro-5-nitropyrimidine

Figure 1: Plausible synthesis workflow for 4-Chloro-5-nitropyrimidine.

Experimental Protocol: General Synthesis of Chloronitropyrimidines

The following is a general procedure for the chlorination of a nitrated hydroxypyrimidine, a key step in the synthesis of 4-Chloro-5-nitropyrimidine. This protocol is adapted from the synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Materials:

-

4,6-dihydroxy-2-methylthio-5-nitropyrimidine (or a similar hydroxynitropyrimidine precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (as catalyst)

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, suspend the hydroxynitropyrimidine precursor in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After the reaction is complete, cool the mixture and carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice with stirring to hydrolyze the remaining POCl₃.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude chloronitropyrimidine product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 4-Chloro-5-nitropyrimidine is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position, along with the pyrimidine ring nitrogens, activates the C4 position towards attack by nucleophiles.

Figure 2: General mechanism of SNAr reaction on 4-Chloro-5-nitropyrimidine.

This reactivity makes 4-Chloro-5-nitropyrimidine a valuable precursor for the synthesis of various substituted pyrimidines, which are core structures in many biologically active compounds.

Synthesis of Aminopyrimidines

A common and important reaction of 4-Chloro-5-nitropyrimidine is its reaction with amines to form 4-aminopyrimidine derivatives. These compounds are key intermediates in the synthesis of purine analogs and kinase inhibitors.

Experimental Protocol: General Amination of 4-Chloro-5-nitropyrimidine

This protocol is a generalized procedure for the reaction of 4-Chloro-5-nitropyrimidine with a primary or secondary amine.

Materials:

-

4-Chloro-5-nitropyrimidine

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Base (e.g., triethylamine or potassium carbonate, 2.0 equivalents)

-

Solvent (e.g., ethanol, acetonitrile, or THF)

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-Chloro-5-nitropyrimidine in the chosen solvent in a round-bottom flask.

-

Add the amine to the solution.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

Substituted pyrimidines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. While a specific synthesis of a marketed drug directly from 4-Chloro-5-nitropyrimidine was not found in the searched literature, its structural motif is highly relevant to the synthesis of tyrosine kinase inhibitors like Dasatinib and its analogs. The general strategy involves the sequential substitution of the chloro and nitro groups to build up the final complex molecule.

The synthesis of Dasatinib, a potent Bcr-Abl tyrosine kinase inhibitor, involves a key pyrimidine intermediate. Although the exact starting material may differ, the chemistry involved in the synthesis of Dasatinib analogs often relies on the reactivity of chloropyrimidines.

Spectral Data

No experimentally determined NMR or IR spectra for 4-Chloro-5-nitropyrimidine were found in the searched literature. However, data for related compounds can provide an indication of the expected spectral features.

-

1H NMR: The 1H NMR spectrum of 4-chloro-5-nitropyrimidine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups and the ring nitrogens.

-

13C NMR: The 13C NMR spectrum would display four signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the chloro and nitro groups would be significantly deshielded.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Cl stretching, C=N and C=C stretching vibrations of the pyrimidine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹). An IR spectrum for the related compound 4-amino-6-chloro-5-nitropyrimidine is available in the NIST Chemistry WebBook.[1]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) would be expected. Fragmentation would likely involve the loss of the nitro group, the chlorine atom, and cleavage of the pyrimidine ring. A mass spectrum for the related 4,6-dichloro-5-nitropyrimidine is available in the NIST Chemistry WebBook, which can provide insights into potential fragmentation patterns.[2]

Safety and Handling

4-Chloro-5-nitropyrimidine is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-5-nitropyrimidine is a valuable and reactive intermediate in organic synthesis, with significant potential in the field of drug discovery. Its activated pyrimidine ring allows for facile nucleophilic substitution reactions, providing a versatile platform for the synthesis of complex, biologically active molecules, particularly kinase inhibitors and purine analogs. While detailed experimental data for this specific compound is somewhat limited in the public domain, the known chemistry of related compounds provides a strong foundation for its utilization in research and development. Further exploration of its reactivity and application in the synthesis of novel therapeutic agents is a promising area for future investigation.

References

The Synthesis and Utility of 4-Chloro-5-nitropyrimidine: A Technical Guide for Chemical and Pharmaceutical Development

Introduction: 4-Chloro-5-nitropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules, particularly purine analogs and other derivatives with potential therapeutic applications. The presence of both a chloro and a nitro group on the pyrimidine ring activates it for nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of various functional groups. The nitro group, in addition to its activating electronic influence, can be subsequently reduced to an amino group, providing another point for molecular elaboration and diversification.[1] This guide provides an in-depth overview of the synthesis of key chloro-nitropyrimidine intermediates and their subsequent reactions, tailored for researchers and professionals in drug development.

Synthesis of Chloro-Nitropyrimidine Intermediates

The direct synthesis of 4-chloro-5-nitropyrimidine is less commonly detailed than that of its important precursor, 4,6-dichloro-5-nitropyrimidine. This dichloro-derivative is a foundational starting material for a wide array of substituted nitropyrimidines.

Method 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine from 5-Nitrouracil

A common laboratory and industrial-scale synthesis involves the chlorination of 5-Nitrouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst like N,N-Dimethylaniline.

Experimental Protocol: The following protocol is adapted from patent literature describing the synthesis of 2,4-Dichloro-5-nitropyrimidine, a structurally related compound, which illustrates the general methodology.[2]

-

Charging the Reactor: To a 500 ml reactor, add 5-Nitrouracil (20 g), Toluene (40 ml), and phosphorus oxychloride (56 g).

-

Heating: Heat the mixture to a temperature of 55-65°C.

-

Catalyst Addition: Slowly add N,N-Dimethylaniline (35 g) to the reactor over a period of at least 3 hours, maintaining the temperature at 55-65°C.

-

Reaction Monitoring: Stir the reaction at the same temperature for 1 hour. The reaction progress can be monitored by HPLC.

-

Work-up: Once the reaction is complete, cool the mixture to below 50°C. Remove the excess phosphorus oxychloride by vacuum distillation.

-

Quenching: Pour the residue into ice water (e.g., 5000g) and stir until the ice is fully melted.

-

Isolation: The product can be isolated by filtration, washed with cold water, and dried to a constant weight.[2] A subsequent workup may involve extraction with a solvent like Toluene, followed by concentration under reduced pressure to yield the product.[2]

Method 2: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine from Diethyl Malonate

An alternative multi-step synthesis route begins with diethyl malonate, proceeding through nitration, cyclization, methylation, and finally chlorination to yield a substituted dichloronitropyrimidine.[3]

Experimental Protocol: This four-step process provides a versatile method for creating substituted pyrimidines.[3]

-

Nitration: The first step involves the nitration of diethyl malonate using concentrated or fuming nitric acid.

-

Cyclization: The nitrated intermediate is then reacted with thiourea in the presence of a sodium alkoxide to form the pyrimidine heterocyclic ring.

-

Methylation: The resulting 4,6-dihydroxy-5-nitropyrimidine derivative is methylated using dimethyl sulfate. For example, to a solution of the dihydroxy compound, add dimethyl sulfate (e.g., 0.6 mol) dropwise while maintaining the temperature at 20-30°C for 6 hours. Adjusting the pH to 2-3 with hydrochloric acid precipitates the solid product, which is then filtered and dried.[3]

-

Chlorination: The methylated intermediate (e.g., 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, 0.1 mol) is heated to reflux in phosphorus oxychloride (80 ml) with a catalytic amount of N,N-dimethylaniline (5 ml) for 10 hours. After the reaction, excess phosphorus oxychloride is removed by distillation. The residue is hydrolyzed in ice water and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the final product.[3]

Quantitative Data Summary

The yields for the multi-step synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine are summarized below.

| Step | Product | Purity | Yield |

| 3. Methylation | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | 96-97% | 77-81% |

| 4. Chlorination | 4,6-dichloro-2-methylthio-5-nitropyrimidine | 95% | 80% |

Data adapted from a patent describing the synthesis process.[3]

Reactivity and Applications in Drug Development

The primary utility of 4-chloro-5-nitropyrimidine and its analogs lies in their reactivity towards nucleophiles, which enables the construction of diverse molecular libraries for drug screening. The chlorine atom is a good leaving group in SNAr reactions, readily displaced by amines, alkoxides, and other nucleophiles.

Synthesis of Substituted Aminopyrimidines

A key application is the synthesis of substituted aminopyrimidines, which are precursors to purines and other biologically active scaffolds. Research has shown that starting from 4,6-dichloro-5-nitropyrimidine, one chlorine atom can be selectively substituted with an alkoxy group under mild conditions to yield a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate.[4]

Experimental Protocol for Alkoxy Substitution: The following is a general procedure for the preparation of 6-alkoxy-4-chloro-5-nitropyrimidines.[4]

-

Preparation: To an ice-cooled (0°C) solution of 4,6-dichloro-5-nitropyrimidine (0.025 mol, 1 equiv.) in anhydrous THF (20 mL), add a solution of the desired alcohol (1 equiv.) and DBU (1.5 equiv.) in THF (20 mL) dropwise.

-

Reaction: Stir the resulting mixture at 0°C for approximately one hour.

-

Work-up: Remove the solvent under reduced pressure. Perform two extractions with methylene chloride.

-

Purification: Wash the combined organic phase with a saturated aqueous solution of NaCl and dry over Na₂SO₄ to yield the 6-alkoxy-4-chloro-5-nitropyrimidine product.[4]

Interestingly, the subsequent reaction of these 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to an unexpected outcome. Instead of the anticipated substitution of the remaining chlorine atom to form a 6-alkoxy-4-alkylamine-5-nitropyrimidine, a disubstituted product is often formed, where the primary amine displaces both the chlorine and the alkoxy group.[4][5] This highlights the complex reactivity of the activated pyrimidine ring.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Workflow for the synthesis of a dichloronitropyrimidine from diethyl malonate.

Caption: Reaction pathways starting from 4,6-dichloro-5-nitropyrimidine.

References

- 1. 2-Chloro-5-nitropyrimidine CAS 10320-42-0 [benchchem.com]

- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

The Synthetic Cornerstone: A Technical Guide to the Fundamental Reactivity of 4-Chloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-nitropyrimidine stands as a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. Its strategic arrangement of a reactive chloro substituent activated by an electron-withdrawing nitro group on a pyrimidine core renders it a versatile precursor for the synthesis of a diverse array of functionalized heterocyclic compounds. This in-depth technical guide delineates the fundamental reactivity of 4-chloro-5-nitropyrimidine, with a particular focus on its behavior in nucleophilic aromatic substitution (SNAr) reactions. This document provides a comprehensive overview of its reactivity with various nucleophiles, detailed experimental protocols for key transformations, and insights into its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Reactivity Principles: The Susceptibility to Nucleophilic Attack

The chemical behavior of 4-chloro-5-nitropyrimidine is predominantly dictated by the electronic properties of its substituted pyrimidine ring. The pyrimidine ring itself is an electron-deficient heterocycle. This inherent electron deficiency is significantly amplified by the potent electron-withdrawing nitro group at the 5-position. Consequently, the pyrimidine ring is highly activated towards nucleophilic attack.

The chlorine atom at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for the SNAr reaction of 4-chloro-5-nitropyrimidine is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.

It is important to note that while the 4-position is highly activated, the regioselectivity of reactions on similar dichlorinated pyrimidines can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the case of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, secondary amines typically exhibit a high selectivity for substitution at the C-4 position, whereas tertiary amines can show a preference for the C-2 position.[1]

Reactivity with Nucleophiles: A Survey of Transformations

4-Chloro-5-nitropyrimidine readily reacts with a wide range of nucleophiles, leading to the formation of diverse 4-substituted-5-nitropyrimidine derivatives. These products serve as valuable intermediates for the synthesis of more complex molecules, including biologically active compounds.

N-Nucleophiles (Amines)

The reaction of 4-chloro-5-nitropyrimidine with primary and secondary amines is a cornerstone transformation. These reactions typically proceed under mild conditions to afford the corresponding 4-amino-5-nitropyrimidine derivatives in high yields. This reactivity is crucial for the synthesis of various kinase inhibitors, where the pyrimidine core often serves as a scaffold for binding to the hinge region of the kinase active site.[2][3]

O-Nucleophiles (Alcohols and Phenols)

Alkoxides and phenoxides can displace the chloro group to furnish 4-alkoxy- and 4-aryloxy-5-nitropyrimidines, respectively. These reactions often require the use of a base to generate the nucleophilic alkoxide or phenoxide in situ.

S-Nucleophiles (Thiols)

Thiols react with 4-chloro-5-nitropyrimidine in the presence of a base to yield 4-thioether-5-nitropyrimidines. These sulfur-containing derivatives are also of interest in medicinal chemistry. It is worth noting that the reaction of the related 4-chloro-7-nitrobenzofurazan with thiols can be complex, sometimes forming a reversible Meisenheimer-type complex in addition to the substitution product.[4]

C-Nucleophiles

While less common, reactions with carbanions or other carbon-based nucleophiles can be employed to form carbon-carbon bonds at the 4-position of the pyrimidine ring, further expanding the synthetic utility of this scaffold.

Quantitative Data on Reactivity

While specific kinetic data for the nucleophilic substitution of 4-chloro-5-nitropyrimidine is not extensively available in the literature, the reactivity can be inferred from studies on analogous compounds. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature.

Table 1: Representative Yields for Nucleophilic Substitution Reactions on Chloro-Nitropyrimidine Analogs

| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Cyclopentylamine | 2,4-Dichloro-5-nitropyridine | Acetonitrile | Triethylamine | Room Temp | High (not specified) | [5] |

| Ammonia | 2,4-Dichloro-5-nitropyridine | Dioxane | - | 100 | 95 | [5] |

| N-Benzylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | DCM | TEA | Room Temp | Good | [6] |

| 3-Aminopyrrole | 2,4-Dichloro-5-nitropyrimidine | DCM | DIPEA | Room Temp | - | [7] |

Experimental Protocols

The following protocols are representative examples for conducting nucleophilic aromatic substitution reactions with 4-chloro-5-nitropyrimidine and are adapted from procedures for analogous compounds.

General Protocol for Amination with a Primary or Secondary Amine

Materials:

-

4-Chloro-5-nitropyrimidine (1.0 equiv)

-

Primary or secondary amine (1.0 - 1.2 equiv)

-

Triethylamine (2.0 - 3.0 equiv) or Potassium Carbonate (2.0 equiv)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dichloromethane)

Procedure:

-

To a solution of 4-chloro-5-nitropyrimidine in the chosen anhydrous solvent, add the primary or secondary amine.

-

Add the base (triethylamine or potassium carbonate) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for Reaction with an Alcohol (O-Nucleophile)

Materials:

-

4-Chloro-5-nitropyrimidine (1.0 equiv)

-

Alcohol (as solvent or in an inert solvent)

-

Sodium hydride (NaH) or another suitable base (1.1 equiv)

-

Anhydrous inert solvent (e.g., THF, Dioxane)

Procedure:

-

To a stirred suspension of sodium hydride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), slowly add the alcohol at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

-

Add a solution of 4-chloro-5-nitropyrimidine in the anhydrous solvent to the alkoxide solution.

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-amino-5-nitropyrimidine scaffold, readily accessible from 4-chloro-5-nitropyrimidine, is a privileged structure in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

The subsequent reduction of the nitro group to an amine provides a further point for diversification, allowing for the synthesis of 4,5-diaminopyrimidine derivatives. These can be further elaborated to construct fused heterocyclic systems, such as purines, which are also prevalent in kinase inhibitors.

Below is a conceptual workflow illustrating the utility of 4-chloro-5-nitropyrimidine in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor.

Signaling Pathways in Drug Development

The kinase inhibitors derived from 4-chloro-5-nitropyrimidine can target various signaling pathways implicated in cancer and other diseases. For example, inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) have been successfully developed and are used in the treatment of non-small cell lung cancer.[9] The general principle involves the inhibitor binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.

Below is a simplified diagram illustrating the inhibition of a generic kinase signaling pathway.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

4-Chloro-5-nitropyrimidine is a highly valuable and reactive building block in organic synthesis. Its pronounced susceptibility to nucleophilic aromatic substitution allows for the efficient introduction of a wide range of functional groups at the 4-position. This reactivity has been extensively leveraged in the field of drug discovery, particularly for the development of kinase inhibitors. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for researchers and scientists seeking to exploit its synthetic potential in the creation of novel and complex molecular architectures with therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electrophilicity and Reaction Mechanism of 4-Chloro-5-nitropyrimidine: A Cornerstone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic properties, electrophilicity, and reaction mechanisms of 4-chloro-5-nitropyrimidine, a key building block in medicinal chemistry. The pyrimidine core, inherently electron-deficient, is potently activated by the synergistic electron-withdrawing effects of the C5-nitro group and the C4-chloro substituent. This electronic arrangement renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). We will dissect the addition-elimination mechanism, the critical role of the stabilizing Meisenheimer intermediate, and the factors governing the molecule's reactivity with a range of nitrogen, oxygen, and sulfur nucleophiles. This guide synthesizes mechanistic theory with practical, field-proven experimental protocols to provide researchers with a comprehensive understanding of this versatile scaffold.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine rings are privileged structures in drug discovery, forming the core of numerous FDA-approved therapeutics and biologically active molecules.[1] Their prevalence stems from their ability to mimic the endogenous purines and pyrimidines found in nucleic acids, making them ideal candidates for interacting with a vast number of enzymes and receptors.[1] To generate diverse libraries of potential drug candidates, synthetic chemists rely on versatile starting materials that can be readily functionalized.

Poly-substituted pyrimidines, particularly those activated by electron-withdrawing groups like the nitro moiety, are preferred starting materials because they undergo highly efficient nucleophilic aromatic substitution (SNAr) reactions.[2][3] 4-Chloro-5-nitropyrimidine stands out as a preeminent example of such a scaffold. Its unique electronic architecture provides a reliable and predictable platform for introducing molecular diversity, making it an invaluable tool in the synthesis of complex heterocyclic systems for targeted therapeutic applications.[4]

Electronic Properties and Enhanced Electrophilicity

The high reactivity of 4-chloro-5-nitropyrimidine in SNAr reactions is a direct consequence of the cumulative electronic effects of its constituent parts: the pyrimidine ring, the nitro group, and the chlorine substituent.

-

The Pyrimidine Ring: As a heteroaromatic system containing two nitrogen atoms at positions 1 and 3, the pyrimidine ring is inherently electron-deficient (π-deficient). The electronegative nitrogen atoms withdraw electron density from the ring carbons, making them more electrophilic and susceptible to attack by nucleophiles compared to carbons in a benzene ring.[5]

-

The C5-Nitro Group: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. Its influence is exerted through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrimidine ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can directly delocalize the negative charge of the anionic intermediate formed during nucleophilic attack, particularly when it is ortho or para to the site of substitution.[6] In 4-chloro-5-nitropyrimidine, the nitro group is ortho to the C4 position, providing critical stabilization for the reaction intermediate.

-

-

The C4-Chloro Group: The chlorine atom serves two main purposes. Firstly, its electronegativity further contributes to the electrophilicity of the C4 carbon. Secondly, and more importantly, the chloride ion is an excellent leaving group, facilitating the rearomatization of the ring in the final step of the substitution reaction.[7]

The combination of these features makes the C4 carbon of 4-chloro-5-nitropyrimidine a highly activated electrophilic center, primed for efficient reaction with a wide array of nucleophiles.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on the 4-chloro-5-nitropyrimidine ring proceeds via a characteristic two-step addition-elimination mechanism.[8] This pathway is distinct from SN1 and SN2 reactions and is the hallmark of nucleophilic substitution on activated aromatic systems.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon. This step breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] This addition is typically the rate-determining step of the reaction.[1]

Stabilization of the Meisenheimer Complex

The stability of the Meisenheimer complex is the primary determinant of the reaction rate.[6] The potent electron-withdrawing nitro group at the C5 position is crucial for stabilizing the anionic intermediate through resonance. The negative charge is delocalized from the C4 carbon across the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization distributes the charge over several atoms, significantly lowering the activation energy of the first step and accelerating the reaction.[8]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. 4-Chloro-5-nitropyrimidine | 150943-50-3 | FC172991 [biosynth.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

Stability of 4-Chloro-5-nitropyrimidine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 4-chloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. The stability of this compound is critically examined under various stress conditions, including hydrolysis across a range of pH values, photolytic exposure, and thermal stress. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers insights into safe handling and storage practices. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in work involving 4-chloro-5-nitropyrimidine, enabling a proactive approach to stability-related challenges in the development of novel therapeutics.

Introduction

4-Chloro-5-nitropyrimidine is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors and other targeted therapies. Its utility stems from the highly activated pyrimidine ring, where the electron-withdrawing nitro group and the chloro substituent facilitate nucleophilic aromatic substitution (SNAr) reactions. This reactivity, however, also predisposes the molecule to degradation under various environmental and process conditions. A thorough understanding of the stability profile of 4-chloro-5-nitropyrimidine is therefore paramount for ensuring the integrity of synthetic routes, the quality of active pharmaceutical ingredients (APIs), and the safety and efficacy of the final drug product.

This guide delves into the stability of 4-chloro-5-nitropyrimidine under conditions relevant to its synthesis, purification, and storage. By synthesizing data from analogous compounds and established principles of physical organic chemistry, we will explore its susceptibility to hydrolysis, photolysis, and thermal decomposition.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-chloro-5-nitropyrimidine is essential for any stability investigation.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClN₃O₂ | PubChem |

| Molecular Weight | 159.53 g/mol | PubChem |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 105-110 °C | Sigma-Aldrich[1] |

| Solubility | Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. |

Stability Under Stress Conditions: A Mechanistic Perspective

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[2][] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

Hydrolytic Stability

The susceptibility of 4-chloro-5-nitropyrimidine to hydrolysis is a key consideration, particularly in aqueous work-up procedures or in the presence of moisture during storage. The primary mechanism of hydrolytic degradation is anticipated to be nucleophilic substitution of the chlorine atom by water or hydroxide ions.

The rate of hydrolysis is expected to be highly pH-dependent. Under neutral and acidic conditions, water acts as the nucleophile. However, under basic conditions, the more potent nucleophile, hydroxide ion, will significantly accelerate the degradation, leading to the formation of 4-hydroxy-5-nitropyrimidine.

Experimental Protocol for Hydrolytic Stability Assessment:

A detailed protocol for assessing the hydrolytic stability of 4-chloro-5-nitropyrimidine is provided below. This protocol is designed to be a self-validating system, incorporating controls and multiple time points to ensure data integrity.

Objective: To determine the rate of hydrolysis of 4-chloro-5-nitropyrimidine at various pH values and to identify the primary degradation product.

Materials:

-

4-Chloro-5-nitropyrimidine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Phosphate buffer (pH 7.0)

-

HPLC system with a UV detector

-

pH meter

-

Constant temperature bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-chloro-5-nitropyrimidine in acetonitrile at a concentration of 1 mg/mL.

-

Preparation of Reaction Solutions:

-

Acidic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

-

Neutral Condition: Add a known volume of the stock solution to a volumetric flask and dilute with pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.

-

Basic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

-

-

Incubation: Incubate the reaction solutions in a constant temperature bath set at 50 °C.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction solution.

-

Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

-

HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water.

-

Data Analysis: Plot the percentage of remaining 4-chloro-5-nitropyrimidine against time for each pH condition to determine the degradation kinetics. Identify and quantify the major degradation product.

Photostability

Exposure to light, particularly in the ultraviolet region, can induce photochemical reactions leading to the degradation of 4-chloro-5-nitropyrimidine. Nitroaromatic compounds are known to be photoreactive, and potential degradation pathways could involve the reduction of the nitro group or cleavage of the carbon-chlorine bond. The photodegradation of nitroaromatic compounds in aqueous solutions can follow first-order kinetics.[4]

Experimental Protocol for Photostability Assessment:

Objective: To evaluate the photostability of 4-chloro-5-nitropyrimidine in both solid and solution states according to ICH Q1B guidelines.

Materials:

-

4-Chloro-5-nitropyrimidine (solid and in a suitable solvent like acetonitrile)

-

Photostability chamber equipped with a light source that conforms to ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps)

-

Quartz cuvettes or other suitable transparent containers

-

Dark control samples

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Solid State: Spread a thin layer of solid 4-chloro-5-nitropyrimidine in a suitable container.

-

Solution State: Prepare a solution of 4-chloro-5-nitropyrimidine in acetonitrile at a concentration of 100 µg/mL in a quartz cuvette.

-

-

Exposure: Place the samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

-

Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

-

Sampling and Analysis: At appropriate time intervals, withdraw samples (both exposed and dark controls) and analyze them using a validated stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to identify any photodegradation products. Calculate the percentage of degradation.

Thermal Stability

Elevated temperatures can provide the energy required to initiate thermal decomposition. For halogenated heterocyclic compounds, thermal degradation can proceed through various mechanisms, including the homolytic cleavage of the carbon-halogen bond.[5] Studies on related nitro-containing heterocyclic compounds have shown thermal stability up to temperatures of 250-300 °C in both inert and oxidizing atmospheres.[5]

Experimental Protocol for Thermal Stability Assessment:

Objective: To assess the thermal stability of 4-chloro-5-nitropyrimidine in the solid state and to identify potential degradation products.

Materials:

-

4-Chloro-5-nitropyrimidine (solid)

-

Oven or heating block

-

Glass vials

-

HPLC system with a UV detector

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) instruments (for advanced analysis)

Procedure:

-

Sample Preparation: Place a known amount of solid 4-chloro-5-nitropyrimidine into glass vials.

-

Exposure: Place the vials in an oven at elevated temperatures (e.g., 60 °C, 80 °C, and 105 °C, which is just below its melting point).

-

Control Sample: Store a control sample at ambient temperature.

-

Sampling and Analysis: At specified time points, remove a vial from each temperature condition, allow it to cool to room temperature, and dissolve the contents in a suitable solvent. Analyze the solution using a validated stability-indicating HPLC method.

-

Advanced Thermal Analysis (Optional but Recommended):

-

DSC: To determine the melting point and detect any exothermic or endothermic events associated with decomposition.

-

TGA: To determine the temperature at which weight loss occurs, indicating decomposition.

-

-

Data Analysis: Evaluate the percentage of degradation at each temperature and time point. The data can be used to estimate the shelf life at different storage temperatures using the Arrhenius equation.

Reactivity with Common Reagents

Beyond environmental factors, the stability of 4-chloro-5-nitropyrimidine in the presence of various chemical reagents is crucial for process development and safety.

| Reagent Class | Reactivity and Potential Products |

| Nucleophiles (e.g., Amines, Alkoxides, Thiols) | Highly reactive. Undergoes SNAr reactions to displace the chloro group. The nitro group strongly activates the C4 position for nucleophilic attack. |

| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | The pyrimidine ring is generally resistant to oxidation, but the nitro group can be susceptible under harsh conditions. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation.[2] |

| Reducing Agents (e.g., NaBH₄, H₂/Pd-C) | The nitro group is readily reduced to an amino group. This is a common synthetic transformation. |

| Strong Acids | Generally stable, but prolonged exposure to hot, concentrated acids may lead to hydrolysis. |

| Strong Bases | Highly susceptible to hydrolysis to 4-hydroxy-5-nitropyrimidine. |

Safe Handling and Storage

Based on the stability profile, the following recommendations are provided for the safe handling and storage of 4-chloro-5-nitropyrimidine:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration is recommended.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Conclusion

4-Chloro-5-nitropyrimidine is a versatile and valuable reagent in drug discovery and development. However, its inherent reactivity necessitates a comprehensive understanding of its stability under various conditions. This guide has outlined the key degradation pathways—hydrolysis, photolysis, and thermal decomposition—and provided detailed experimental protocols for their investigation. By proactively assessing the stability of 4-chloro-5-nitropyrimidine, researchers and developers can mitigate risks associated with degradation, ensuring the robustness of synthetic processes and the quality of the final pharmaceutical products.

References

- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.

- Nowak, I., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

-

PubChem. (n.d.). 4-Chloro-5-nitropyrimidine. Retrieved from [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

- Sigma-Aldrich. (n.d.).

- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.